molecular formula C9H9N5 B1445486 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 112590-47-3

2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1445486
M. Wt: 187.2 g/mol
InChI Key: KGGXFWZFLDFTSY-UHFFFAOYSA-N
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Description

“2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” (ADPC) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. It has shown potent activities against a range of diseases, especially cancer. The molecular formula of ADPC is C9H9N5 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Another method involves the cyclocondensation of α-acetyl-γ-butyrolactone .


Molecular Structure Analysis

The molecular structure of ADPC includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a unique chemical structure that grants it many useful properties. The SMILES string for ADPC is NC1=NN2C(N=C©C=C2C)=C1 .


Physical And Chemical Properties Analysis

ADPC has a molecular weight of 187.2 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.

Scientific Research Applications

Heterocyclic Building Blocks in Drug Discovery

2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: serves as a versatile heterocyclic building block in drug discovery. Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. The pyrazolopyrimidine core is a common motif in many therapeutic agents due to its ability to interact with various biological targets .

CDK Inhibition for Cancer Therapy

Compounds based on the pyrazolopyrimidine framework, including derivatives of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , have been identified as potent cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells, making this compound valuable in oncology research .

Antiviral Research

The pyrazolopyrimidine scaffold is also significant in antiviral research. Modifications to the 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile structure can lead to compounds that interfere with viral replication processes. This has implications for the treatment of diseases caused by viruses .

Neurodegenerative Disease Studies

Research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease can benefit from compounds like 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . Its derivatives may modulate signaling pathways or protein interactions implicated in these diseases, providing a pathway for therapeutic development .

Cardiovascular Disorders

The pyrazolopyrimidine derivatives are being explored for their potential roles in treating cardiovascular disorders. By targeting specific enzymes or receptors, these compounds could offer new avenues for managing conditions like hypertension and arrhythmias .

Renal Disease Treatment

In the context of renal diseases, the biochemical modulation capabilities of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives could be harnessed to develop treatments that address the underlying pathophysiological mechanisms of kidney disorders .

properties

IUPAC Name

2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-5-3-6(2)14-9(12-5)7(4-10)8(11)13-14/h3H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXFWZFLDFTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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